(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
CAS No.: 423739-55-3
Cat. No.: VC5048375
Molecular Formula: C17H11BrN2OS
Molecular Weight: 371.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423739-55-3 |
|---|---|
| Molecular Formula | C17H11BrN2OS |
| Molecular Weight | 371.25 |
| IUPAC Name | (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C17H11BrN2OS/c1-11-5-6-15(21-11)8-13(9-19)17-20-16(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8- |
| Standard InChI Key | ASJXGELCEFEWLH-JYRVWZFOSA-N |
| SMILES | CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Introduction
Synthesis of Related Compounds
The synthesis of thiazole derivatives often involves the reaction of thiourea with appropriate ketones or aldehydes in the presence of a catalyst. For instance, the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves reacting p-bromoacetophenone with thiourea in the presence of iodine . Similarly, compounds with furan rings can be synthesized through various condensation reactions involving furan-2-carbaldehyde.
Spectroscopic Characterization
Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for confirming the structure of organic compounds. For thiazole derivatives, characteristic IR bands often include those for C–N, C–S, and C=N linkages . The presence of a furan ring would typically show distinct signals in the NMR spectrum due to its unique proton environment.
Biological Activities
Thiazole derivatives have been explored for their antimicrobial and anticancer properties. For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown activity against certain cancer cell lines . The incorporation of a furan ring might influence these activities due to its potential to participate in biological interactions.
Data Tables for Related Compounds
Given the lack of specific data on (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile, we can consider related compounds for insight:
| Compound | Molecular Formula | Color | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| p1 | C18H15N2SBrO2 | Light yellow | 134–136 | 85 |
| p2 | C17H13N2SBrO2 | Creamy yellow | 122–125 | 70 |
| p3 | C18H16N3SBr | Yellowish white | 117–120 | 65 |
These compounds are 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share some structural similarities with the compound of interest .
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